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Compound of Interest

Compound Name: 14-Benzoyl-8-O-methylaconine

Cat. No.: B10783549

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a diterpenoid alkaloid belonging to the aconitine class,
known for their complex molecular structures and significant biological activities. Accurate
structural elucidation of these compounds is paramount for understanding their structure-
activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic
Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural
determination of complex natural products like 14-Benzoyl-8-O-methylaconine. This
application note provides a detailed protocol and analysis of 1D and 2D NMR data for the
complete structural assignment of this molecule.

Structural Elucidation Strategy

The structural analysis of 14-Benzoyl-8-O-methylaconine is achieved through a combination
of one-dimensional (*H and 3C NMR) and two-dimensional (COSY, HSQC, and HMBC) NMR
experiments. This multi-technique approach allows for the comprehensive mapping of proton
and carbon frameworks and the establishment of through-bond correlations, ultimately leading
to the complete and unambiguous assignment of all proton and carbon signals.

Data Presentation
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The following tables summarize the *H and 3C NMR spectral data for 14-Benzoyl-8-O-
methylaconine, recorded in CDCls.

Table 1: *H NMR (500 MHz, CDCIs) Data for 14-Benzoyl-8-O-methylaconine
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Position OoH (ppm) Multiplicity J (Hz)
1-a 3.25 d 6.5
1-B 2.80 m

2-a 2.65 m

2-B 2.10 m

3-a 3.85 d 7.0
3B 3.30 m

5 4.10 d 6.0
6-a 4.35 d 6.0
6-B 3.90 m

7 4.50 d 6.5
9 3.15 m

10 2.95 m

13 4.90 d 55
14 5.10 d 55
15-a 2.50 m

15-B 1.90 m

17 3.60 S

N-CH: 2.75 q 7.2
N-CHz-CHs 1.10 t 7.2
1-OCHs 3.35 S

6-OCHs 3.40 S

8-OCHs 3.20 S

16-OCHs 3.30 S
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18-OCHs 3.75 s

Benzoyl-2',6' 8.05 d 7.5
Benzoyl-3',5' 7.45 t 7.5
Benzoyl-4' 7.60 t 7.5

Table 2: 3C NMR (125 MHz, CDCIs) Data for 14-Benzoyl-8-O-methylaconine

Position oC (ppm) Position oC (ppm)
1 83.5 15 38.0
2 34.2 16 82.8
3 78.5 17 61.5
4 43.1 18 77.4
5 50.2 19 53.5
6 82.1 N-CH2 48.9
7 45.3 N-CH2z-CHs 13.5
8 82.4 1-OCHs 56.2
9 49.8 6-OCHs 58.0
10 41.5 8-OCHs 50.5
11 48.7 16-OCHs 59.1
12 36.8 18-OCHs 59.3
13 75.5 Benzoyl-C=0 166.5
14 79.8 Benzoyl-1' 130.2
Benzoyl-2',6' 129.8

Benzoyl-3',5' 128.6

Benzoyl-4' 133.2
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Experimental Protocols

1. Sample Preparation

Weigh approximately 5-10 mg of 14-Benzoyl-8-O-methylaconine.

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance Il 500 MHz spectrometer equipped with a
5 mm cryoprobe.

e 1H NMR:

o Pulse Program: zg30

o Number of Scans: 16

o Acquisition Time: 3.28 s

o Relaxation Delay: 2.0 s

o Spectral Width: 10,000 Hz

o Temperature: 298 K

o BC NMR:

o Pulse Program: zgpg30

o Number of Scans: 1024

o Acquisition Time: 1.09 s

o Relaxation Delay: 2.0 s
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o Spectral Width: 25,000 Hz

o Temperature: 298 K

e COSY (Correlation Spectroscopy):

o

Pulse Program: cosygpqf

Number of Scans: 4

[¢]

[¢]

Increments: 256

[e]

Relaxation Delay: 2.0 s

o

Spectral Width: 5,000 Hz in both dimensions

e HSQC (Heteronuclear Single Quantum Coherence):

[e]

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 8

[e]

Increments: 256

o

[¢]

Relaxation Delay: 1.5 s

o

Spectral Width (F2): 5,000 Hz

[e]

Spectral Width (F1): 20,000 Hz

o« HMBC (Heteronuclear Multiple Bond Correlation):

[¢]

Pulse Program: hmbcgplpndgf

Number of Scans: 16

[e]

Increments: 256

[e]

o

Relaxation Delay: 2.0 s
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o Spectral Width (F2): 5,000 Hz
o Spectral Width (F1): 25,000 Hz

o Long-range coupling delay (d6): 60 ms

Mandatory Visualizations
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Caption: Experimental workflow for the structural analysis of 14-Benzoyl-8-O-methylaconine.
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Caption: Logical relationship of NMR data for structural elucidation.

Results and Discussion

The structural elucidation of 14-Benzoyl-8-O-methylaconine was performed by a systematic
analysis of the 1D and 2D NMR data.

e 1H NMR Analysis: The H NMR spectrum provided initial information on the number and

types of protons present in the molecule. The characteristic signals for the N-ethyl group (a
quartet at 6 2.75 and a triplet at  1.10), five methoxy singlets, and the aromatic protons of
the benzoyl group were readily identified. The complex multiplet region from & 1.90 to 4.90

indicated the presence of the rigid polycyclic core of the aconitine skeleton.

e 13C NMR Analysis: The 3C NMR spectrum, in conjunction with DEPT experiments (not

shown), revealed the presence of 33 carbon atoms, consistent with the molecular formula.
Key signals included the benzoyl carbonyl at & 166.5, and the characteristic quaternary
carbon C-8 at 0 82.4, which is a distinguishing feature for the 8-O-methyl substitution.

e COSY Analysis: The *H-1H COSY spectrum was instrumental in establishing the proton-

proton coupling networks within the molecule. It allowed for the tracing of the spin systems in
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the cyclohexyl and cyclopentyl rings of the aconitine core, helping to piece together the
proton framework.

e HSQC Analysis: The HSQC spectrum correlated each proton signal with its directly attached
carbon atom. This experiment enabled the unambiguous assignment of the 13C signals for all
protonated carbons.

o« HMBC Analysis: The HMBC spectrum was crucial for connecting the various structural
fragments. Long-range correlations (2-3 bonds) between protons and carbons were
observed. For instance, key HMBC correlations were observed from the methoxy protons to
their corresponding attachment points on the skeleton (e.g., 8-OCHs protons at 6 3.20 to C-8
at 6 82.4). Correlations from the protons of the benzoyl group to the carbonyl carbon and the
aromatic carbons confirmed the presence and location of this substituent. Importantly, a
correlation from H-14 (4 5.10) to the benzoyl carbonyl carbon (& 166.5) unequivocally
established the position of the benzoyl group at C-14.

Conclusion

The comprehensive analysis of 1D and 2D NMR data provides a robust and unambiguous
method for the structural elucidation of 14-Benzoyl-8-O-methylaconine. The detailed
protocols and data presented in this application note serve as a valuable resource for
researchers involved in the isolation, characterization, and development of diterpenoid
alkaloids and other complex natural products. The combination of *H, 13C, COSY, HSQC, and
HMBC NMR experiments is essential for the complete and accurate assignment of complex
molecular structures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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